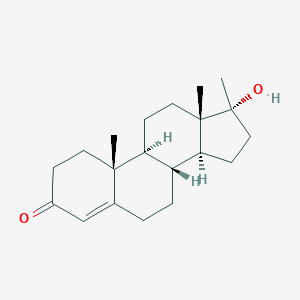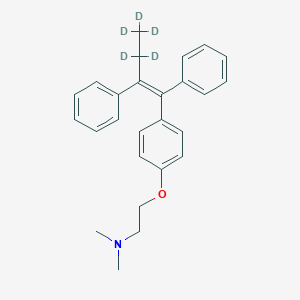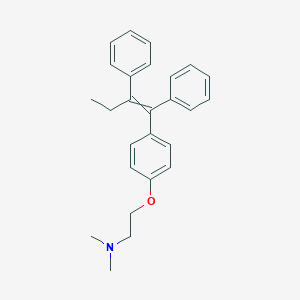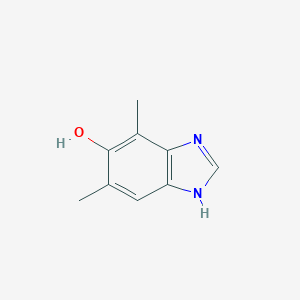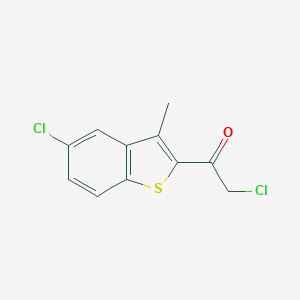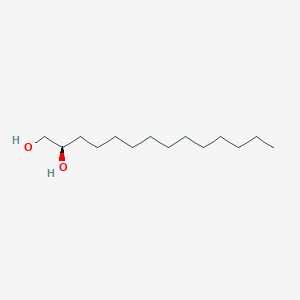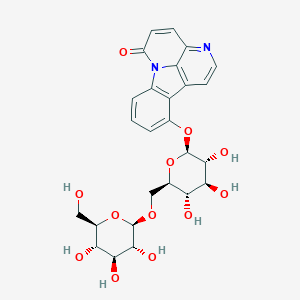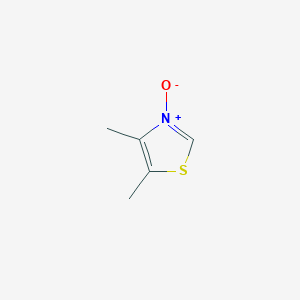
Thiazole, 4,5-dimethyl-, 3-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dimethyl-, 3-oxide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mécanisme D'action
The mechanism of action of thiazole, 4,5-dimethyl-, 3-oxide is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth. Thiazole, 4,5-dimethyl-, 3-oxide also induces apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
Thiazole, 4,5-dimethyl-, 3-oxide has been shown to have various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes involved in cancer cell growth, leading to the death of cancer cells. Thiazole, 4,5-dimethyl-, 3-oxide also induces apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole, 4,5-dimethyl-, 3-oxide has several advantages for lab experiments. This compound is easy to synthesize and has a high yield, making it a cost-effective reagent for organic synthesis. Thiazole, 4,5-dimethyl-, 3-oxide is also stable under normal laboratory conditions, making it easy to handle.
However, there are also limitations to using thiazole, 4,5-dimethyl-, 3-oxide in lab experiments. This compound is toxic and should be handled with care. Additionally, thiazole, 4,5-dimethyl-, 3-oxide has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on thiazole, 4,5-dimethyl-, 3-oxide. One potential direction is to study the compound's potential as an anti-cancer agent further. Studies have shown promising results in inhibiting the growth of cancer cells, and more research is needed to understand the mechanism of action fully.
Another potential direction for research is to explore the use of thiazole, 4,5-dimethyl-, 3-oxide in organic synthesis further. This compound has unique properties that make it a promising candidate for producing specific compounds with desirable properties.
Finally, future research could focus on developing new methods for synthesizing thiazole, 4,5-dimethyl-, 3-oxide. Current methods have a yield of around 70%, and developing more efficient methods could make this compound more accessible for scientific research.
Conclusion:
Thiazole, 4,5-dimethyl-, 3-oxide is a chemical compound with potential applications in various fields, including organic synthesis and medicinal chemistry. This compound has unique properties that make it a promising candidate for producing specific compounds with desirable properties. Thiazole, 4,5-dimethyl-, 3-oxide has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Future research could focus on exploring the compound's potential as an anti-cancer agent further, developing new methods for synthesizing thiazole, 4,5-dimethyl-, 3-oxide, and exploring its use in organic synthesis further.
Méthodes De Synthèse
Thiazole, 4,5-dimethyl-, 3-oxide is synthesized through a specific method that involves the reaction of 4,5-dimethylthiazole with hydrogen peroxide in the presence of acetic acid. This method is known as the Baeyer-Villiger oxidation and produces thiazole, 4,5-dimethyl-, 3-oxide with a yield of around 70%.
Applications De Recherche Scientifique
Thiazole, 4,5-dimethyl-, 3-oxide has potential applications in scientific research due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. Thiazole, 4,5-dimethyl-, 3-oxide is used as a reagent in organic synthesis to produce various compounds with specific properties.
Another potential application of thiazole, 4,5-dimethyl-, 3-oxide is in the field of medicinal chemistry. This compound has been studied for its potential as an anti-cancer agent. Studies have shown that thiazole, 4,5-dimethyl-, 3-oxide inhibits the growth of cancer cells and induces apoptosis, making it a promising candidate for cancer treatment.
Propriétés
Numéro CAS |
141305-45-5 |
|---|---|
Nom du produit |
Thiazole, 4,5-dimethyl-, 3-oxide |
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
4,5-dimethyl-3-oxido-1,3-thiazol-3-ium |
InChI |
InChI=1S/C5H7NOS/c1-4-5(2)8-3-6(4)7/h3H,1-2H3 |
Clé InChI |
FEZCWDAYYXZVNI-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1[O-])C |
SMILES canonique |
CC1=C(SC=[N+]1[O-])C |
Synonymes |
Thiazole, 4,5-dimethyl-, 3-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




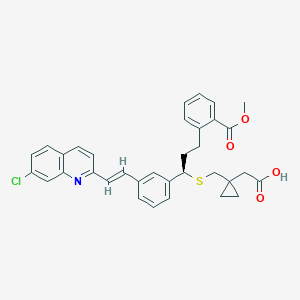
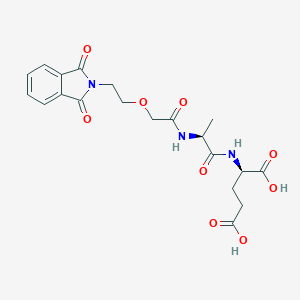
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)
